![molecular formula C27H38D3N7O20P3S · 4NH4 B1164640 3-hydroxy-3-methylglutaryl-Coenzyme A-d3 (ammonium salt)](/img/no-structure.png)
3-hydroxy-3-methylglutaryl-Coenzyme A-d3 (ammonium salt)
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Overview
Description
3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is the precursor of mevalonic acid in the cholesterol biosynthetic pathway.
Scientific Research Applications
Biological and Pharmacological Activity
3-Hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors, derived from fungi, are extensively researched for their therapeutic potential in hypercholesterolemia. These compounds are also valuable tools for exploring the regulation of cholesterol synthesis and related metabolites (Endo, 1981).
Enzyme Deficiency Research
Research has focused on 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency, which impacts leucine catabolism and ketone body synthesis. Advanced techniques like radiochemical assays in cell extracts and thin-layer chromatography have been employed to identify new cases and study this metabolic disorder (Gibson et al., 1990).
Inactivation Studies in vitro
In vitro studies have shown that 3-hydroxy-3-methylglutaryl coenzyme A reductase can be inactivated by a factor in human fibroblast extracts. This reaction requires ATP or ADP and divalent cations like Mg2+ or Mn2+, providing insights into the enzyme's regulation and activity (Brown, Brunschede & Goldstein, 1975).
Clinical Features of Lyase Deficiency
3-Hydroxy-3-methylglutaryl-coenzyme A lyase deficiency is an inborn error leading to critical neonatal illnesses. Studies have documented its clinical features, such as severe hypoglycemia, metabolic acidosis, and absence of ketosis. This research contributes to a better understanding of the condition and its heterogeneity (Gibson, Breuer & Nyhan, 1988).
Enzyme Solubilization and Purification
Significant progress has been made in solubilizing and purifying 3-hydroxy-3-methylglutaryl-CoA reductase from rat liver microsomes. This research has elucidated aspects of the enzyme's localization and behavior under various conditions, enhancing our understanding of cholesterol biosynthesis (Brown, Dana, Dietschy & Siperstein, 1973).
Metabolism and Drug Interactions
Research on the metabolism and drug interactions of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors in transplant patients has provided insights into their pharmacokinetic properties and potential toxicities. This is crucial for optimizing therapeutic strategies in specific patient populations (Christians, Jacobsen & Floren, 1998).
properties
Product Name |
3-hydroxy-3-methylglutaryl-Coenzyme A-d3 (ammonium salt) |
---|---|
Molecular Formula |
C27H38D3N7O20P3S · 4NH4 |
Molecular Weight |
983.8 |
InChI |
InChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H, |
InChI Key |
CABVTRNMFUVUDM-VNEOMISCSA-K |
SMILES |
O=C(NCCSC(=O)CC(C)(O)CC(=O)O)CCNC(=O)[C@H](O)C(C)(C)COP(=O)(O)OP(=O)(O)OCC1OC(C(O)C1OP(=O)(O)O)n1cnc2c(N)ncnc12 |
synonyms |
HMG-CoA-d3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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